molecular formula C9H9BrO B2564518 1-(3-Bromomethyl-phenyl)-ethanone CAS No. 75369-41-4

1-(3-Bromomethyl-phenyl)-ethanone

Cat. No. B2564518
CAS RN: 75369-41-4
M. Wt: 213.074
InChI Key: TZVOWUZAOVUUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Bromomethyl-phenyl)-ethanone” is a chemical compound that is not widely documented. It is related to “1-[3-(Bromomethyl)phenyl]-1H-pyrrole” and “3-(Bromomethyl)phenylboronic acid”, which are more commonly referenced in the literature .

Scientific Research Applications

Photoremovable Protecting Group for Carboxylic Acids

1-[2-(2-Hydroxyalkyl)phenyl]ethanone, a derivative of 1-(3-Bromomethyl-phenyl)-ethanone, serves as a novel photoremovable protecting group for carboxylic acids. This group can protect various carboxylic acids and release them upon photolysis in 70-85% isolated yields. This application is significant in organic synthesis where protecting groups are essential for selective reactions in multi-step processes (Atemnkeng et al., 2003).

Antimicrobial Properties

Ethanone 1-(2-hydroxy-5-methyl phenyl), closely related to 1-(3-Bromomethyl-phenyl)-ethanone, demonstrates antimicrobial properties. Molecular docking studies reveal its potential to bind effectively with proteins in Staphylococcus aureus, indicating its potential use in treating bacterial infections (Medicharla SRI SATYA, S. B. V., & Aiswariya, 2022).

α-Monobromination of Alkylaryl Ketones

Research has been conducted on the selective α-monobromination of various alkylaryl ketones, including derivatives of 1-(3-Bromomethyl-phenyl)-ethanone. This process is valuable in organic chemistry for introducing bromine selectively into complex molecules, thus enabling further chemical transformations (W. Ying, 2011).

Synthesis of Novel Derivatives

1-(3-Bromomethyl-phenyl)-ethanone derivatives have been synthesized for various applications. For instance, derivatives have shown potential as cholinesterase inhibitors, which could be relevant in treating conditions like Alzheimer's disease (Usama Abu Mohsen et al., 2014). Additionally, derivatives have been explored for their antimicrobial properties (Li Bochao et al., 2017).

properties

IUPAC Name

1-[3-(bromomethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVOWUZAOVUUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromomethyl-phenyl)-ethanone

CAS RN

75369-41-4
Record name 1-[3-(bromomethyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3′-Methylacetophenone (5.00 g; 37.3 mmol), N-bromosuccinimide (6.63 g; 37.3 mmol), and benzoyl peroxide (100 mg) were added to carbon tetrachloride (70 ml), and the mixture was refluxed for 1 hour. The mixture was left to cool to room temperature, and crystals that precipitated were removed by filtration. The filtrate was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=20:1), to thereby yield 3.08 g of the target compound (yield: 38.8%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
38.8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.